molecular formula C16H16N2O2 B11853697 N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide CAS No. 823821-80-3

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B11853697
CAS No.: 823821-80-3
M. Wt: 268.31 g/mol
InChI Key: FLPOAUIUHMDYFR-UHFFFAOYSA-N
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Description

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features a furan ring and an indole moiety linked by an ethyl chain to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Furan-2-yl)ethyl)acetamide: Lacks the indole moiety, making it less complex.

    N-(2-(2-Furyl)ethyl)acetamide: Similar structure but without the indole ring.

    N-(2-(Indol-3-yl)ethyl)acetamide: Contains the indole moiety but lacks the furan ring.

Uniqueness

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of both the furan and indole rings, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

823821-80-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-[2-(furan-2-yl)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C16H16N2O2/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)

InChI Key

FLPOAUIUHMDYFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

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